molecular formula C22H32O4 B595119 7(S)-Maresin 1 CAS No. 1268720-66-6

7(S)-Maresin 1

Cat. No.: B595119
CAS No.: 1268720-66-6
M. Wt: 360.5 g/mol
InChI Key: HLHYXXBCQOUTGK-NHCUHLMSSA-N
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Description

7-epi Maresin 1 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It is an epimer of Maresin 1, differing in the stereochemistry at the seventh carbon position. While Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, 7-epi Maresin 1 is considered its inactive form and is often used as a negative control in experimental settings .

Scientific Research Applications

7-epi Maresin 1 is primarily used in scientific research to study the mechanisms of inflammation resolution and to serve as a control in experiments involving Maresin 1. Its applications include:

Mechanism of Action

“(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid” is a specialized pro-resolving mediator . Maresins are produced by macrophages from docosahexaenoic acid (DHA) and exert potent pro-resolving and tissue homeostatic actions .

Future Directions

Maresin-like lipid mediators, including “(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid”, have been shown to restore the reparative functions of diabetic macrophages, suggesting potential therapeutic applications for the treatment of diabetic wounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-epi Maresin 1 involves the epimerization of Maresin 1. This process typically includes the following steps:

    Starting Material: Docosahexaenoic acid (DHA) is used as the starting material.

    Epoxidation: DHA undergoes epoxidation to form an epoxide intermediate.

    Hydrolysis: The epoxide is hydrolyzed to form a diol.

    Epimerization: The diol undergoes epimerization at the seventh carbon to yield 7-epi Maresin 1.

Industrial Production Methods: Industrial production of 7-epi Maresin 1 is not widely reported, likely due to its primary use in research rather than commercial applications. The synthesis is typically carried out in specialized laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-epi Maresin 1 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Solvents: Reactions are typically carried out in solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of 7-epi Maresin 1 .

Comparison with Similar Compounds

    Maresin 1: The active form with potent anti-inflammatory and pro-resolving properties.

    Resolvin D1: Another specialized pro-resolving mediator derived from DHA.

    Protectin D1: A lipid mediator involved in inflammation resolution.

Comparison: 7-epi Maresin 1 is unique in its stereochemistry, which renders it inactive compared to Maresin 1. This makes it valuable as a control in experiments to differentiate the specific effects of Maresin 1. Unlike Resolvin D1 and Protectin D1, which are active mediators, 7-epi Maresin 1 does not exhibit significant biological activity .

Properties

IUPAC Name

(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHYXXBCQOUTGK-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849514
Record name (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268720-66-6
Record name (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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